molecular formula C20H23NO4 B12123114 3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B12123114
M. Wt: 341.4 g/mol
InChI Key: IZVXRRFISSYCQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as TRPV1 receptors. TRPV1 (transient receptor potential channel, vanilloid subfamily member 1) is a polymodal and nonselective cation channel with a preference for calcium . This compound acts as an antagonist to TRPV1, inhibiting its activity and thereby reducing pain and inflammation signals.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-(4-butylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C20H23NO4/c1-4-5-6-13-7-9-14(10-8-13)21-19-15-11-12-16(23-2)18(24-3)17(15)20(22)25-19/h7-12,19,21H,4-6H2,1-3H3

InChI Key

IZVXRRFISSYCQH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2

Origin of Product

United States

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